

# Spectral Data Analysis of (+)-Norlirioferine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data of **(+)-Norlirioferine**, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. This document outlines the structural elucidation of **(+)-Norlirioferine** through the interpretation of its NMR spectra, details the experimental protocols for data acquisition, and visualizes the analytical workflow and molecular structure.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **(+)-Norlirioferine**, isolated from the bark of Cryptocarya ferrea, are summarized below. The data were acquired in deuterochloroform (CDCl<sub>3</sub>) at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

Table 1: <sup>1</sup>H NMR Spectral Data of **(+)-Norlirioferine** (400 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.55	S	
Η-4α	3.05	m	
Η-4β	2.65	m	
Η-5α	3.20	m	
Η-5β	2.80	m	
H-6a	3.95	d	12.0
Η-7α	3.10	m	
Η-7β	2.90	m	
H-8	6.75	d	8.0
H-9	6.85	t	8.0
H-10	7.20	t	8.0
H-11	8.10	d	8.0
1-OCH₃	3.75	S	_
2-OCH₃	3.90	S	_
N-H	-	br s	

Table 2: <sup>13</sup>C NMR Spectral Data of (+)-Norlirioferine (100 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
C-1	145.2
C-1a	127.8
C-1b	122.5
C-2	150.1
C-3	111.5
C-3a	126.5
C-4	29.5
C-5	48.0
C-6a	62.5
C-7	35.0
C-7a	128.8
C-8	115.0
C-9	120.5
C-10	125.0
C-11	128.0
C-11a	132.0
1-OCH <sub>3</sub>	56.0
2-OCH <sub>3</sub>	60.5

## **Experimental Protocols**

The NMR data presented were obtained following standard laboratory procedures for the structural elucidation of natural products.

1. Sample Preparation: A sample of **(+)-Norlirioferine** was dissolved in deuterochloroform (CDCl<sub>3</sub>), a standard solvent for NMR analysis of aporphine alkaloids. Tetramethylsilane (TMS)



was used as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).

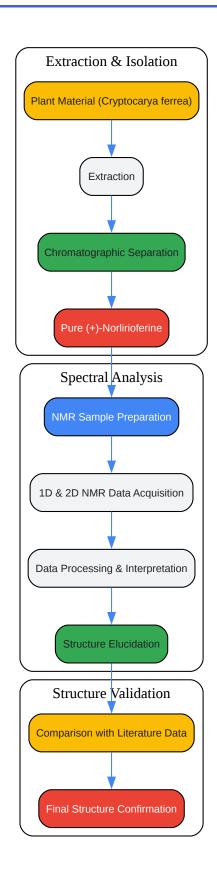
- 2. NMR Data Acquisition: One-dimensional (1D) NMR spectra (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (2D) NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ¹H NMR: The proton NMR spectrum was acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum was recorded to identify the chemical shifts of all carbon atoms.
- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were likely employed. These techniques reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

#### **Visualizations**

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the spectral data analysis of a natural product like **(+)-Norlirioferine**, from isolation to structure elucidation.





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Figure 1: General workflow for the isolation and structural elucidation of **(+)-Norlirioferine**.



Chemical Structure and NMR Atom Numbering of (+)-Norlirioferine

The diagram below shows the chemical structure of **(+)-Norlirioferine** with the standard numbering system used for the assignment of NMR signals.

Figure 2: Chemical structure of (+)-Norlirioferine with atom numbering for NMR analysis.

 To cite this document: BenchChem. [Spectral Data Analysis of (+)-Norlirioferine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928294#spectral-data-analysis-of-norlirioferine-1h-nmr-13c-nmr]

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